7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

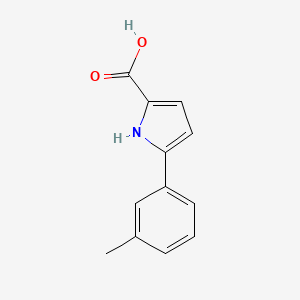

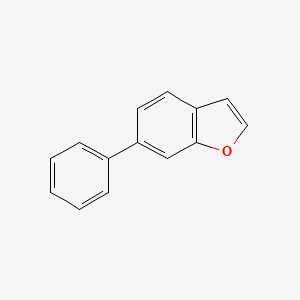

7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline is a heterocyclic organic compound with the molecular formula C12H9FN2O. It is a derivative of quinazoline, a large group of chemicals with a wide range of biological properties .

Synthesis Analysis

Quinazoline derivatives can be synthesized via straightforward pathways . An efficient approach to quinazoline-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline is based on the quinazoline scaffold, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .Chemical Reactions Analysis

Quinazoline derivatives have been found to have a wide range of biological properties, and many are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Physical And Chemical Properties Analysis

The molecular formula of 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline is C12H9FN2O, and its molecular weight is 204.204.科学的研究の応用

Anticancer Properties

Quinazoline derivatives have garnered significant attention due to their potential as anticancer agents. Researchers have explored the cytotoxic effects of 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline against various cancer cell lines. These compounds inhibit cell proliferation, induce apoptosis, and interfere with key signaling pathways involved in cancer progression. Their ability to target specific kinases (such as EGFR and VEGFR) makes them promising candidates for cancer therapy .

Antifungal Activity

Studies have demonstrated that 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline derivatives exhibit antifungal properties. They inhibit fungal growth by disrupting essential cellular processes, making them potential candidates for treating fungal infections .

Anti-Inflammatory Effects

Quinazoline compounds, including our target molecule, possess anti-inflammatory activity. They modulate inflammatory mediators and suppress pro-inflammatory cytokines. These properties make them interesting candidates for managing inflammatory diseases .

Antibacterial Potential

Researchers have investigated the antibacterial effects of quinazoline derivatives. These compounds inhibit bacterial growth by targeting essential enzymes or disrupting membrane integrity. Their activity against both Gram-positive and Gram-negative bacteria highlights their potential in combating bacterial infections .

Antioxidant Properties

7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline derivatives exhibit antioxidant activity. They scavenge free radicals, protect cells from oxidative damage, and may contribute to overall health and disease prevention .

Antiviral Applications

While more research is needed, quinazoline derivatives have shown promise as antiviral agents. They interfere with viral replication and entry mechanisms, making them potential candidates for combating viral infections .

Ram Karan, Pooja Agarwal, Mukty Sinha, and Neelima Mahato. “Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.” ChemEngineering, 5(4), 73 (2021). Read more

作用機序

将来の方向性

特性

IUPAC Name |

7-fluoro-4-prop-2-enoxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-2-5-15-11-9-4-3-8(12)6-10(9)13-7-14-11/h2-4,6-7H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDOYYRIZOJEBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=NC2=C1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420511.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2420513.png)

![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2420514.png)

![7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2420516.png)

![N-[4-(acetylamino)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2420517.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2420518.png)

![[2-Nitro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2420519.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2420522.png)

![[2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2420528.png)